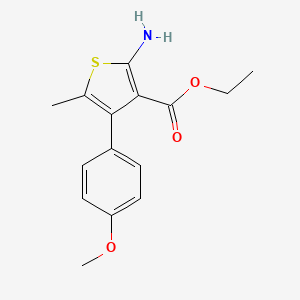

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate

Descripción general

Descripción

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features an amino group, a methoxyphenyl group, and a carboxylate ester, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and a sulfur source.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions.

Esterification: The carboxylate ester is formed through esterification reactions involving carboxylic acids and alcohols under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or the nitro group to an amine.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

Basic Information

- IUPAC Name : Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate

- Molecular Weight : 291.4 g/mol

- CAS Number : 350989-93-4

- Synonyms : Ethyl 2-amino-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate

Structural Features

The compound features a thiophene ring which is known for its electron-rich nature, making it suitable for various chemical reactions. The presence of an amino group enhances its reactivity and potential biological activity.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its structural properties that can be optimized for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds with similar thiophene structures exhibit anticancer properties. For instance, derivatives of thiophene have been studied for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Agrochemicals

The compound's properties may also be leveraged in the development of agrochemicals. Compounds containing thiophene rings are often used as herbicides and fungicides due to their effectiveness against a range of pests.

Data Table: Comparison of Thiophene Derivatives in Agrochemical Applications

| Compound Name | Application Type | Efficacy Level | Reference |

|---|---|---|---|

| Thiophene A | Herbicide | High | |

| Thiophene B | Fungicide | Moderate | |

| Ethyl 2-amino... | Potential Herbicide | Under Study |

Material Science

The unique electronic properties of this compound make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Insights from Research

Studies have shown that thiophene-based materials can improve charge transport properties in organic electronic devices . The incorporation of this compound into polymer matrices could enhance the efficiency of devices by improving stability and conductivity.

Mecanismo De Acción

The mechanism of action of ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxyphenyl groups play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity or alter receptor signaling, resulting in therapeutic effects.

Comparación Con Compuestos Similares

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

- Ethyl 2-amino-4-(2-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

The unique combination of the amino, methoxyphenyl, and carboxylate ester groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Conclusion

This compound is a versatile compound with significant potential in medicinal chemistry, biological research, and material science. Its unique structure allows it to participate in a variety of chemical reactions and interact with biological targets, making it a valuable tool for scientific exploration and innovation.

Actividad Biológica

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate, commonly referred to as EMPTC, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of EMPTC, focusing on its anticancer properties, antibacterial effects, and potential applications in neuropharmacology.

- Molecular Formula : C14H15NO3S

- Molecular Weight : 277.34 g/mol

- CAS Number : 15854-11-2

- IUPAC Name : Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

Anticancer Activity

Recent studies have demonstrated that EMPTC exhibits notable antiproliferative effects against various cancer cell lines. The mechanism of action involves the inhibition of cell cycle progression and induction of apoptosis in tumor cells.

Research Findings

-

Cell Lines Tested :

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

- PC-3 (prostate cancer)

- HCT-116 (colorectal cancer)

- IC50 Values :

- Mechanism of Action :

Antibacterial Activity

EMPTC has also been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. The results indicate varying degrees of effectiveness.

Antibacterial Testing Results

| Bacterial Strain | Zone of Inhibition (mm) | Activity |

|---|---|---|

| Staphylococcus aureus | 14 | Moderate |

| Escherichia coli | 12 | Moderate |

| Bacillus subtilis | 15 | Moderate |

| Pseudomonas aeruginosa | 9 | Weak |

The compound displayed significant activity against Staphylococcus aureus and Bacillus subtilis while showing lower efficacy against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Neuropharmacological Potential

Emerging evidence suggests that EMPTC may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease. Its structural similarity to known neuroprotective agents warrants further investigation into its mechanism as a potential inhibitor of β-amyloid aggregation.

In Vitro Studies

In vitro studies have indicated that EMPTC can inhibit β-amyloid fibril formation with an IC50 value comparable to established inhibitors like Donepezil . This suggests a potential role in modulating neuroinflammation and protecting neuronal cells from oxidative stress.

Propiedades

IUPAC Name |

ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-4-19-15(17)13-12(9(2)20-14(13)16)10-5-7-11(18-3)8-6-10/h5-8H,4,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKLQWUNBRDPGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)OC)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396527 | |

| Record name | ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350989-93-4 | |

| Record name | ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.